7BIO
7BIO
7BIO is a derivative of indirubin that triggers a rapid cell death process that is distinct from apoptosis and devoid of cytochrome c release or caspase activation. Furthermore, in contrast to other indirubin derivatives, 7BIO has only marginal activity against the classic indirubin targets, cyclin-dependent kinases and GSK3.1,2 Instead, 7BIO inhibits FLT3 (IC50 = 0.34 µM) and the dual-specificity tyrosine phosphorylation-regulated kinases, DYRK1A and DYRK2 (IC50s = 1.9 and 1.3 µM, respectively). It also inhibits Aurora B and C kinases with IC50 values of 4.6 and 0.7 µM, respectively.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0005267
InChI:
InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H
SMILES:
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O
Molecular Formula:
C16H10BrN3O2
Molecular Weight:
356.17 g/mol
7BIO
CAS No.:
VCID: VC0005267
Molecular Formula: C16H10BrN3O2
Molecular Weight: 356.17 g/mol
* For research use only. Not for human or veterinary use.

Description | 7BIO is a derivative of indirubin that triggers a rapid cell death process that is distinct from apoptosis and devoid of cytochrome c release or caspase activation. Furthermore, in contrast to other indirubin derivatives, 7BIO has only marginal activity against the classic indirubin targets, cyclin-dependent kinases and GSK3.1,2 Instead, 7BIO inhibits FLT3 (IC50 = 0.34 µM) and the dual-specificity tyrosine phosphorylation-regulated kinases, DYRK1A and DYRK2 (IC50s = 1.9 and 1.3 µM, respectively). It also inhibits Aurora B and C kinases with IC50 values of 4.6 and 0.7 µM, respectively. |
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Product Name | 7BIO |
Molecular Formula | C16H10BrN3O2 |
Molecular Weight | 356.17 g/mol |
IUPAC Name | 7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Standard InChI | InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H |
Standard InChIKey | HYMACPDEJIEMST-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=C(C4=NC3=O)Br)NO |
SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O |
Appearance | Assay:≥99%A solid |
Synonyms | 7-bromo-3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one |
PubChem Compound | 135423792 |
Last Modified | Sep 13 2023 |
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